The synthesis of 2-Ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide, a key intermediate for the drug vardenafil, involves a three-step reaction sequence: hydrazinolysis of methyl 2-ethoxybenzoate, followed by a second hydrazinolysis, and finally, cyclization with chloroacetone [].
The crystal structure of N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide was determined by X-ray crystallography, revealing a slightly puckered quinoxaline unit and an L-shaped conformation of the molecule [].
MK-0767, a thiazolidinedione-containing benzamide, undergoes oxidative metabolism in the liver, primarily by cytochrome P450 enzymes (CYPs) and flavin-containing monooxygenases (FMOs) []. This metabolic pathway involves the oxidation of a sulfide metabolite (M25) to sulfoxide (M16) and sulfone (M20) derivatives [].
APD791, a 5-HT2A receptor antagonist, inhibits serotonin-mediated platelet aggregation and vasoconstriction []. It also displays good oral bioavailability and an acceptable safety profile, making it a promising candidate for the treatment of arterial thrombosis [].
SAR studies on fluorinated 3-benzyl-5-indolecarboxamides led to the identification of compound 38p, a potent and orally active leukotriene receptor antagonist with potential applications in treating asthma and inflammatory diseases [].
The introduction of specific substituents on the benzamide scaffold can significantly alter its physicochemical properties. For instance, incorporating a fluorine atom can modulate lipophilicity and metabolic stability [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9